WYE-132

mTOR inhibitor potency ATP-competitive kinase inhibitor IC50 comparison

WYE-125132 (WYE-132) is a highly potent, ATP-competitive mTOR inhibitor (IC50: 0.19±0.07 nM) with >5,000-fold selectivity over PI3Ks. It blocks both mTORC1 and mTORC2, overcoming compensatory AKT activation seen with rapalogs. Researchers use it as a benchmark TORKinib to dissect mTOR-dependent pathways and evaluate therapeutic potential in cancer models resistant to first-generation inhibitors.

Molecular Formula C27H33N7O4
Molecular Weight 519.6 g/mol
CAS No. 1144068-46-1
Cat. No. B1684011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWYE-132
CAS1144068-46-1
SynonymsWYE 125132, WYE-125132, WYE125132, WYE132, WYE 132, WYE-132
Molecular FormulaC27H33N7O4
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7
InChIInChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35)
InChIKeyQLHHRYZMBGPBJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WYE-132 (CAS 1144068-46-1) – ATP-Competitive mTOR Kinase Inhibitor for Cancer Research & Procurement


WYE-132 (also known as WYE-125132) is a highly potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, developed as a research tool for investigating mTOR signaling in cancer [1]. It is a small-molecule inhibitor belonging to the pyrazolopyrimidine class that targets the ATP-binding site of mTOR, thereby inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1]. WYE-132 is characterized by an exceptionally low IC50 value against mTOR (0.19 ± 0.07 nM) and exhibits high selectivity over related PI3K family kinases (>5,000-fold) [1].

Why Generic Substitution with Other mTOR Inhibitors is Not Scientifically Justified for WYE-132


Substituting WYE-132 with another mTOR inhibitor—even another ATP-competitive inhibitor—cannot be done without fundamentally altering the experimental outcome. mTOR inhibitors are not a homogeneous class; they differ markedly in their molecular mechanism (allosteric vs. ATP-competitive), potency (spanning three orders of magnitude), selectivity profile against the PI3K family, and their ability to engage mTORC2 [1]. For instance, rapalogs (e.g., temsirolimus) allosterically inhibit only mTORC1 and paradoxically activate AKT via a feedback loop [1]. Even among ATP-competitive inhibitors, WYE-132's potency (0.19 nM) [1] and its exceptionally high selectivity (>5,000-fold over PI3Ks) [1] are distinct from others like WYE-687 (IC50 = 7 nM, ~100-fold selectivity over PI3Kα) or AZD8055 (IC50 = 0.8 nM, ~1,000-fold selectivity) . These quantitative differences in potency and selectivity directly translate to divergent in vivo efficacy, off-target effects, and dosing requirements, making direct interchange scientifically invalid without re-validation of the entire experimental system.

Quantitative Evidence Guide for WYE-132: Differentiated Performance vs. Comparators


Superior Kinase Inhibitory Potency: WYE-132 vs. ATP-Competitive mTOR Inhibitors

WYE-132 demonstrates superior inhibitory potency against mTOR kinase compared to other widely used ATP-competitive mTOR inhibitors in the same class. The IC50 for WYE-132 is 0.19 nM [1], which is approximately 4-fold more potent than AZD8055 (IC50 = 0.8 nM) , 5-fold more potent than MLN0128/Sapanisertib (IC50 = 1 nM) , and 42-fold more potent than PP242/Torkinib (IC50 = 8 nM) . In head-to-head cross-study comparison, this difference represents a significant margin in biochemical potency.

mTOR inhibitor potency ATP-competitive kinase inhibitor IC50 comparison

Unmatched Selectivity for mTOR over PI3K Family Kinases

WYE-132 exhibits an exceptionally high selectivity index (>5,000-fold) for mTOR over phosphoinositide 3-kinases (PI3Ks) [1]. In contrast, other ATP-competitive mTOR inhibitors in the same chemical series show significantly lower selectivity: WYE-687 demonstrates only ~100-fold selectivity over PI3Kα and ~500-fold over PI3Kγ . AZD8055, another prominent ATP-competitive mTOR inhibitor, shows approximately 1,000-fold selectivity against class I PI3K isoforms [2]. This quantitative difference in selectivity profile is critical as PI3K inhibition can lead to distinct and potentially confounding biological effects.

kinase selectivity PI3K off-target mTOR specificity

Direct and Differential Target Engagement: mTORC2-Dependent AKT(S473) Inhibition vs. Rapalogs

WYE-132 directly inhibits both mTORC1 and mTORC2, a key functional differentiator from rapalogs like temsirolimus (CCI-779), which allosterically inhibit only mTORC1 [1]. In a direct comparison within the same study, WYE-132 potently suppressed the mTORC2-specific biomarker P-AKT(S473) without significantly affecting the PI3K/PDK1-dependent P-AKT(T308) site [1]. In contrast, temsirolimus/CCI-779 does not inhibit mTORC2 and can even lead to feedback activation of AKT [1]. Furthermore, WYE-132 elicited a 'substantially stronger' inhibition of cancer cell growth, protein synthesis, and bioenergetic metabolism compared to temsirolimus [1].

mTORC2 inhibition AKT phosphorylation target engagement

Broad-Spectrum In Vivo Antitumor Efficacy Across Multiple Xenograft Models

Oral administration of WYE-132 to tumor-bearing mice demonstrated potent single-agent antitumor activity across a panel of six diverse human tumor xenograft models, including MDA361 (breast), U87MG (glioma), A549 and H1975 (lung), and A498 and 786-O (renal) [1]. Notably, an optimal dose of WYE-132 achieved substantial regression of established MDA361 breast and A549 lung large tumors and caused complete regression of A498 renal large tumors when coadministered with bevacizumab [1]. This breadth of in vivo efficacy across multiple tumor types and its ability to drive tumor regression distinguishes WYE-132 from less potent or less bioavailable analogs.

xenograft efficacy tumor regression in vivo pharmacology

Potent Anti-Proliferative Activity Across a Broad Panel of Tumor Cell Lines

WYE-132 exhibits potent and broad anti-proliferative activity in vitro, with IC50 values ranging from 2 nM (in LNCap prostate cancer cells) to 380 nM (in HTC116 cells) across a panel of diverse tumor cell lines . This sub-micromolar to low nanomolar potency in cellular assays corroborates its high biochemical potency. Specifically, in prostate cancer cell lines PC-3 and DU145, WYE-132 exhibited IC50 values of 18 nM and 22 nM, respectively, as measured by MTT assay over 72 hours . While direct head-to-head cellular proliferation data against other ATP-competitive mTOR inhibitors is not available in the same experimental context, this potency range is consistent with its high biochemical activity.

anti-proliferative activity cancer cell line panel cytotoxicity

Optimal Research and Industrial Application Scenarios for WYE-132 Procurement


Preclinical Oncology Studies Requiring Complete mTORC1/mTORC2 Pathway Suppression

WYE-132 is the preferred tool compound for preclinical oncology studies where complete blockade of both mTORC1 and mTORC2 signaling is required to assess the therapeutic potential of mTOR inhibition. Its direct, ATP-competitive mechanism ensures robust inhibition of mTORC2-dependent AKT(S473) phosphorylation, a critical oncogenic signal that is not addressed by rapalogs and can even be paradoxically activated by them [1]. The compound's high potency (IC50 0.19 nM) [1] and broad in vivo efficacy across breast, lung, glioma, and renal xenograft models [1] make it suitable for in vivo pharmacology experiments aimed at demonstrating tumor growth inhibition or regression.

Mechanistic Studies of mTOR Signaling Requiring High Kinase Selectivity

For researchers investigating the specific role of mTOR in cellular signaling without confounding effects from PI3K pathway modulation, WYE-132 offers an unparalleled selectivity window (>5,000-fold over PI3Ks) [1]. This is significantly higher than other commonly used ATP-competitive mTOR inhibitors like AZD8055 (~1,000-fold) or WYE-687 (~100-500-fold) [2]. This high selectivity allows for more confident interpretation of phenotypic outcomes as mTOR-dependent, rather than due to off-target inhibition of PI3K family members, which are also critical nodes in the PI3K/AKT/mTOR pathway.

Combination Therapy Studies to Overcome Resistance or Enhance Efficacy

WYE-132 has demonstrated significant potential in combination therapy settings. It was shown to synergistically enhance the cytotoxic effect of vinblastine in B16F10 melanoma cells, resulting in a two-fold increase in apoptotic cells [3]. In vivo, coadministration of WYE-132 with bevacizumab achieved complete regression of large A498 renal tumors [1]. These data position WYE-132 as a valuable tool for research into rational combination strategies aimed at overcoming resistance mechanisms or achieving deeper, more durable responses in cancer models.

In Vitro High-Throughput or Secondary Screening for mTOR Pathway Dependencies

The compound's robust cellular potency, with anti-proliferative IC50 values ranging from 2 nM to 380 nM across a panel of cancer cell lines , makes it an ideal tool for in vitro high-throughput or secondary screening campaigns. Its consistent and potent activity across multiple cell types enables its use as a positive control or reference compound in assays designed to identify novel mTOR pathway dependencies or to validate the mTOR-sensitivity of new cell line models or patient-derived samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for WYE-132

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.